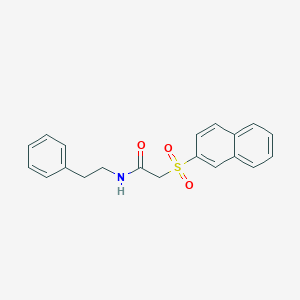
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide, also known as DMS, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thioether family and is known for its ability to inhibit the activity of certain enzymes in the body. In
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide involves the inhibition of certain enzymes in the body. Specifically, this compound inhibits the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are molecules that can cause damage to cells and tissues, and are involved in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been shown to have anti-inflammatory properties, and to inhibit the activity of certain enzymes that are involved in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide in lab experiments is its specificity. This compound is able to selectively inhibit the activity of certain enzymes, without affecting other enzymes in the body. This makes it a valuable tool for researchers who are studying the role of specific enzymes in various biological processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide. One area of research could be in the development of new cancer treatments that are based on the inhibition of enzymes that are involved in the production of ROS. Additionally, this compound could be studied for its potential applications in the treatment of other diseases that are characterized by inflammation, such as arthritis. Finally, further studies could be conducted to determine the optimal concentration of this compound for use in lab experiments, and to investigate potential strategies for reducing its toxicity.
Synthesemethoden
The synthesis method of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 3-chloro-3-(1-piperidinyl)propyl sulfide in the presence of a base. This reaction yields this compound, which is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer treatments.
Eigenschaften
Molekularformel |
C14H21N3OS |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H21N3OS/c1-11-10-12(2)16-14(15-11)19-9-6-13(18)17-7-4-3-5-8-17/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
QBIDXHQYDCNFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)N2CCCCC2)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCCC(=O)N2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)


![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)